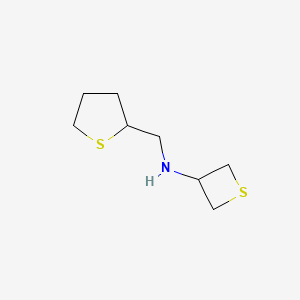
N-((Tetrahydrothiophen-2-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Tetrahydrothiophen-2-yl)methyl)thietan-3-amine is a heterocyclic compound that contains both a thiophene and a thietane ring. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of sulfur atoms in these rings contributes to the compound’s reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Tetrahydrothiophen-2-yl)methyl)thietan-3-amine typically involves the formation of the thiophene and thietane rings followed by their functionalization. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of phase-transfer catalysts and specific solvents can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((Tetrahydrothiophen-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiophene and thietane rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene and thietane derivatives.
Scientific Research Applications
N-((Tetrahydrothiophen-2-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-((Tetrahydrothiophen-2-yl)methyl)thietan-3-amine involves its interaction with various molecular targets. The sulfur atoms in the thiophene and thietane rings can form strong interactions with metal ions and other biomolecules, potentially inhibiting enzymes or disrupting cellular processes . The exact pathways and targets depend on the specific application and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered ring containing one sulfur atom, known for its aromaticity and stability.
Thietane: A four-membered ring containing one sulfur atom, known for its ring strain and reactivity.
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: A thiophene derivative with significant biological activity.
Uniqueness
N-((Tetrahydrothiophen-2-yl)methyl)thietan-3-amine is unique due to the presence of both thiophene and thietane rings in its structure. This dual-ring system provides a combination of stability and reactivity, making it a versatile compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C8H15NS2 |
|---|---|
Molecular Weight |
189.3 g/mol |
IUPAC Name |
N-(thiolan-2-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C8H15NS2/c1-2-8(11-3-1)4-9-7-5-10-6-7/h7-9H,1-6H2 |
InChI Key |
DALBECZQXFDCOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


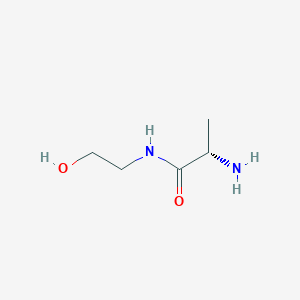
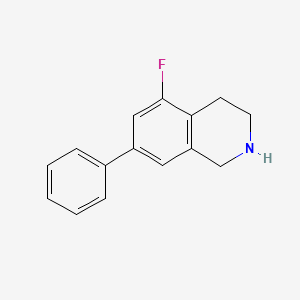
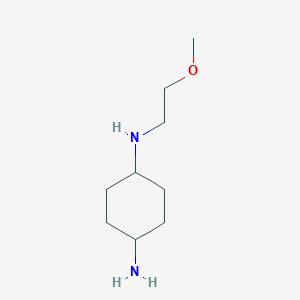

![1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine](/img/structure/B13336563.png)
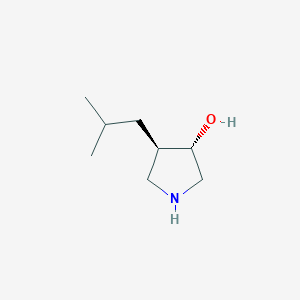
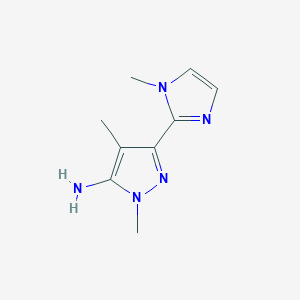

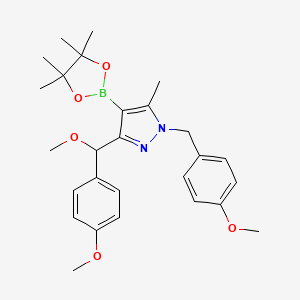
![2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B13336604.png)
![tert-Butyl (R)-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B13336611.png)
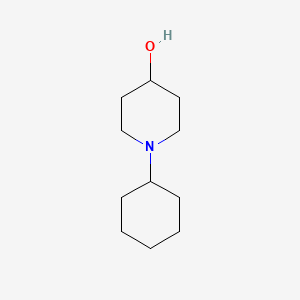
![{2-[Bis(propan-2-yl)amino]ethyl}(1-cyclopropylethyl)amine](/img/structure/B13336620.png)
![5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol](/img/structure/B13336622.png)
